Product packaging for Z-Asp(OSu)-OBzl(Cat. No.:CAS No. 108325-86-6)

Z-Asp(OSu)-OBzl

Cat. No.: B612913
CAS No.: 108325-86-6
M. Wt: 454.44
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Description

Historical Trajectory and Foundational Research on Activated Amino Acid Esters

The journey to understanding the utility of compounds like Z-Asp(OSu)-OBzl begins with the foundational research into activated amino acid esters. Early in the 20th century, the challenge of forming peptide bonds in a controlled manner was a significant hurdle in chemical synthesis. bachem.com The introduction of the benzyloxycarbonyl (Cbz or Z) group by Leonidas Zervas and his advisor Max Bergmann in the 1930s was a revolutionary step, enabling the synthesis of previously inaccessible oligopeptides. bachem.comtotal-synthesis.com This marked the dawn of modern peptide synthesis. bachem.com

The concept of "activating" the carboxyl group of an amino acid to facilitate peptide bond formation emerged as a critical strategy. Amino acid activation is a prerequisite for initiating translation and protein synthesis. wikipedia.org In the 1950s and 1960s, researchers began to explore various "active esters" to enhance the reactivity of the carboxyl group, making it more susceptible to nucleophilic attack by the amino group of another amino acid. nih.govacs.orgacs.org N-hydroxysuccinimide (NHS) esters, in particular, proved to be highly effective for this purpose. lumiprobe.comgenecopoeia.com These esters react efficiently with primary amines to form stable amide linkages, a cornerstone of bioconjugation and peptide synthesis. biotium.comtocris.com

Role of N-Protected, Activated Aspartate Derivatives in Chemical Biology and Peptide Science

N-protected, activated aspartate derivatives, such as this compound, are indispensable tools in chemical biology and peptide science. The protection of the N-terminus with the Z-group and the side-chain carboxyl group with a benzyl (B1604629) (Bzl) ester prevents unwanted side reactions during peptide synthesis. vulcanchem.comweebly.com The activation of the α-carboxyl group as an OSu ester ensures regioselective coupling, which is crucial for building specific peptide sequences. vulcanchem.com

This orthogonal protection strategy is particularly vital for synthesizing peptides rich in aspartic acid, which are found in various biologically important molecules like viral envelope proteins and enzyme active sites. vulcanchem.com A significant challenge in synthesizing peptides containing aspartic acid is the formation of aspartimide, a side reaction that can lead to impurities. google.com The use of side-chain protected aspartic acid derivatives like this compound helps to minimize this base-catalyzed side reaction. google.com

Furthermore, these derivatives are used in a variety of applications beyond simple peptide chain elongation. For instance, they are employed in the creation of peptide-polymer conjugates for targeted drug delivery. vulcanchem.com The benzyl ester group can facilitate post-synthetic modifications, such as the attachment of polyethylene (B3416737) glycol (PEG) chains or fluorescent probes through click chemistry. vulcanchem.com

Methodological Significance of this compound as a Model Compound in Synthetic Strategy Development

This compound serves as a valuable model compound for the development and optimization of synthetic strategies. Its well-defined structure and reactivity allow researchers to test new coupling reagents, deprotection methods, and purification techniques. The synthesis of this compound itself involves a multi-step process that can be optimized. For example, one documented method reports a 72% yield using triethylamine (B128534) and chlorophosphoric acid diphenyl ester in ethyl acetate. vulcanchem.com

The compound's compatibility with both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) makes it a versatile tool for comparing the efficiencies of these two major approaches. google.comsigmaaldrich.com In SPPS, the OSu ester of this compound reacts with resin-bound peptides to form an amide bond. vulcanchem.com The Z group is then typically removed by hydrogenolysis or acidic cleavage, while the benzyl ester protecting the side chain remains intact until the final deprotection step. vulcanchem.comweebly.com Recent studies have also explored its use in microwave-assisted SPPS, which can significantly reduce coupling times. vulcanchem.com

The study of this compound and similar derivatives continues to contribute to the refinement of peptide synthesis methodologies, leading to the more efficient and reliable production of complex peptides for research and therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22N2O8 B612913 Z-Asp(OSu)-OBzl CAS No. 108325-86-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O8/c26-19-11-12-20(27)25(19)33-21(28)13-18(22(29)31-14-16-7-3-1-4-8-16)24-23(30)32-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,30)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDKEAJZVMCBRR-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Z Asp Osu Obzl and Its Structural Analogues

Elucidation and Optimization of Synthetic Pathways for Z-Asp(OSu)-OBzl Production

The production of this compound typically commences with the N-protected amino acid, Z-Asp(OBzl)-OH. The crucial step is the activation of the free α-carboxyl group with N-hydroxysuccinimide (NHS) to form the succinimidyl ester. This transformation is most commonly achieved using carbodiimide (B86325) coupling agents.

Carbodiimide-Mediated Esterification: The classical and widely employed method for the synthesis of N-hydroxysuccinimide esters involves the reaction of the N-protected amino acid with NHS in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). bachem.comnih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of NHS to yield the desired active ester and a urea (B33335) byproduct.

Optimization of this pathway involves careful control of several reaction parameters to maximize yield and purity while minimizing side reactions. Key parameters include:

Solvent: Anhydrous aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are typically used to prevent hydrolysis of the activated intermediates. neb.com

Temperature: Reactions are often carried out at 0°C to room temperature to minimize side reactions, particularly epimerization. thermofisher.com

Stoichiometry: The use of a slight excess of the coupling agent and NHS can drive the reaction to completion.

A significant challenge in DCC-mediated couplings is the removal of the N,N'-dicyclohexylurea (DCU) byproduct, which is often sparingly soluble in common organic solvents. google.com In contrast, the urea byproduct formed from EDC is water-soluble, facilitating its removal during aqueous work-up. bachem.com

Alternative Activation Methods: Research into alternative activation methods aims to circumvent the issues associated with carbodiimides. These include the use of phosphonium (B103445) and uronium salts, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), respectively. These reagents can offer faster reaction times and are often used in solid-phase peptide synthesis. Another approach involves the use of triphosgene (B27547) as an acid activator, which can prepare NHS esters from their corresponding carboxylic acids under mild conditions.

Below is a comparative table of common coupling agents used for the synthesis of activated esters.

Coupling AgentCommon SolventsTypical Reaction TemperatureByproduct SolubilityKey AdvantagesKey Disadvantages
DCC DCM, THF, DMF0°C to RTLow in many organic solventsHigh reactivity, cost-effectiveDifficult byproduct removal, allergenicity
EDC DCM, DMF, Water0°C to RTWater-solubleEasy byproduct removal, suitable for aqueous mediaHigher cost than DCC
HBTU/HATU DMF, NMP0°C to RTSolubleHigh efficiency, low racemization with additivesHigher cost, potential side reactions
PyBOP DMF, NMP0°C to RTSolubleHigh efficiency, low racemizationHigher cost, phosphine-related byproducts

Research on Stereospecific Synthesis and Chiral Purity Maintenance in this compound Preparation

Maintaining the stereochemical integrity of the α-carbon is paramount during the synthesis of this compound, as epimerization can lead to the formation of the undesired diastereomer, Z-D-Asp(OSu)-OBzl. The primary mechanism of racemization for N-protected amino acids during activation is the formation of a 5(4H)-oxazolone intermediate. nih.gov The acidity of the α-proton in this intermediate is increased, facilitating its abstraction by a base and subsequent loss of stereochemistry.

Urethane-based protecting groups like the benzyloxycarbonyl (Z) group are known to suppress oxazolone (B7731731) formation and thus reduce the risk of epimerization compared to acyl protecting groups. bachem.com However, the choice of coupling method and reaction conditions still plays a crucial role.

Strategies to Minimize Epimerization:

Use of Additives: The addition of nucleophilic reagents such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is a common strategy to suppress racemization. bachem.comacs.org These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to oxazolone formation.

Base Selection: The choice and amount of base used can significantly impact epimerization. Tertiary amines like N-methylmorpholine (NMM) are generally preferred over more hindered bases like diisopropylethylamine (DIEA), as the latter can promote oxazolone formation. researchgate.net The use of base-free conditions, where possible, is ideal. bachem.com

Pre-activation Time: Minimizing the time the activated amino acid exists in solution before reacting can reduce the opportunity for epimerization. nih.gov

Solvent Choice: The polarity of the solvent can influence the rate of epimerization. Less polar solvents are often favored.

Analytical Methods for Chiral Purity Assessment: High-performance liquid chromatography (HPLC) using a chiral stationary phase is the most common method for determining the enantiomeric or diastereomeric purity of amino acid derivatives like this compound.

ParameterCondition Favoring High Chiral PurityRationale
Protecting Group Urethane-type (e.g., Z, Boc, Fmoc)Suppresses oxazolone formation
Coupling Additive HOBt, HOAt, OxymaPure®Forms a more stable active ester intermediate
Base Weak, non-nucleophilic (e.g., NMM) or base-freeMinimizes proton abstraction from the α-carbon
Temperature Low (0°C or below)Reduces the rate of epimerization
Solvent Less polar solventsCan disfavor the formation of the oxazolone intermediate

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to peptide and amino acid derivative synthesis to reduce environmental impact. This involves the use of safer solvents, minimizing waste, and employing energy-efficient methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times, higher yields, and improved product purity. creative-peptides.comnih.govresearcher.life

In the context of this compound synthesis, microwave energy can be applied to the coupling reaction between Z-Asp(OBzl)-OH and NHS. This can potentially reduce reaction times from hours to minutes. researchgate.net The rapid heating can also minimize the time the activated species is present in the reaction mixture, which may help in reducing epimerization. creative-peptides.com

Synthesis MethodTypical Reaction TimeKey Advantages
Conventional Heating 2-24 hoursWell-established, predictable
Microwave-Assisted 2-15 minutesDrastically reduced reaction times, often higher yields and purity

It is important to carefully control the temperature during microwave synthesis to prevent unwanted side reactions or degradation of the product.

Efforts to make the synthesis of activated amino acid esters greener focus on reducing the use of hazardous organic solvents and employing catalytic methods.

Solvent Selection: Replacing traditional solvents like DMF and DCM with more environmentally benign alternatives is a key aspect of green chemistry. Green solvents that have been explored for peptide synthesis include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and N-butylpyrrolidinone (NBP). semanticscholar.org The possibility of using binary mixtures of green solvents to fine-tune polarity and viscosity is also an active area of research. semanticscholar.org

Catalytic Approaches: The development of catalytic methods for the formation of NHS esters is a promising avenue for greener synthesis. While the direct catalytic synthesis of this compound is not yet widely reported, research into catalytic amide bond formation is relevant. For instance, the use of copper(II) catalysts has been shown to be effective in suppressing racemization during peptide segment coupling. peptide.com Further research may lead to the development of catalytic systems for the direct and efficient activation of Z-Asp(OBzl)-OH with NHS, reducing the need for stoichiometric coupling agents and the associated waste.

Research into Scalable Synthesis Strategies for this compound in Academic Settings

While many synthetic methods are effective on a small, laboratory scale, their scalability can be a challenge. For academic settings where multi-gram quantities of this compound may be required for further research, a robust and scalable synthesis is necessary.

Key considerations for scalable synthesis include:

Cost and Availability of Reagents: For larger scale synthesis, the cost of reagents becomes a more significant factor. DCC, despite its drawbacks, is often favored for its low cost.

Ease of Purification: Methods that minimize the formation of byproducts or facilitate their easy removal are highly desirable for scale-up. The use of EDC with its water-soluble urea byproduct is advantageous in this regard. bachem.com Crystallization is a preferred method for purification on a larger scale as it avoids the need for large volumes of solvent required for chromatography.

Reaction Concentration: Higher reaction concentrations are generally preferred for scale-up as they reduce solvent usage and improve reactor throughput. However, this must be balanced with potential issues such as solubility and heat transfer.

Safety: The safety of all reagents and procedures must be carefully considered, especially when working with larger quantities. The allergenicity of DCC is a notable concern. google.com

A scalable laboratory procedure for this compound would likely involve the use of EDC and NHS in a suitable solvent, followed by an aqueous workup to remove the urea byproduct and unreacted NHS. The final product could then be purified by crystallization from an appropriate solvent system. Careful optimization of reaction conditions, including temperature control and stoichiometry, would be crucial to ensure high yield and purity on a larger scale.

Investigational Applications of Z Asp Osu Obzl in Peptide Synthesis Research

Z-Asp(OSu)-OBzl as a Core Building Block in Solution-Phase Peptide Synthesis Methodologies

In solution-phase peptide synthesis (SPPS), a classical approach to constructing peptides, this compound is a valuable reagent. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain in a homogenous solution. The Z-group provides robust protection for the α-amino group, preventing unwanted side reactions during the coupling process. bachem.com Simultaneously, the OSu ester is a highly reactive "active ester" that readily couples with the free amino group of another amino acid or peptide fragment, forming a stable amide bond. bachem.comwikipedia.org The benzyl (B1604629) protection of the aspartic acid side chain is crucial for preventing side reactions at this site.

The Z/Bzl protecting group strategy is a well-established combination in solution-phase synthesis. bachem.com The Z group can be selectively removed under specific conditions, such as catalytic hydrogenation, which typically does not affect the Bzl ester. google.comepo.org This orthogonality allows for the sequential deprotection and elongation of the peptide chain. The use of active esters like the OSu ester is a popular strategy in solution synthesis to facilitate efficient coupling. bachem.com

Integration of this compound into Solid-Phase Peptide Synthesis (SPPS) Protocols

While originally prominent in solution-phase methods, the principles of using protected and activated amino acids like this compound have been adapted for solid-phase peptide synthesis (SPPS). In SPPS, the growing peptide chain is anchored to an insoluble resin, which simplifies the purification process as excess reagents and byproducts can be washed away after each step. bachem.combuchiglas.com

The dual-protection strategy of this compound is particularly relevant in addressing the notorious issue of aspartimide formation, a common side reaction in SPPS involving the aspartic acid side chain. vulcanchem.com By protecting the β-carboxyl group with a benzyl ester, the propensity for this undesirable cyclization is reduced. vulcanchem.com Although the Fmoc/tBu strategy is now more common in SPPS, the Z/Bzl combination remains a viable and sometimes necessary alternative, particularly in specific synthetic contexts. bachem.comgoogle.comepo.org The introduction of the N-terminal Z group can be achieved using reagents like Z-OSu. google.comepo.org

Research on Reaction Kinetics and Coupling Efficiency of this compound in Amide Bond Formation

The efficiency of peptide bond formation is paramount for the successful synthesis of long or complex peptides. The use of an N-hydroxysuccinimide (NHS) ester, as seen in this compound, is a well-established method for activating the carboxylic acid for coupling. wikipedia.orgthieme-connect.com This activation facilitates a nucleophilic attack by the amino group of the incoming amino acid, leading to the formation of a stable amide linkage. nih.gov

The reaction kinetics are influenced by several factors, including the solvent, temperature, and the presence of any catalysts. While the OSu ester is highly reactive towards primary amines, it can also undergo hydrolysis in aqueous environments, which can compete with the desired aminolysis reaction and reduce coupling efficiency. nih.gov Research has shown that the rate of aminolysis can be significantly lower than the rate of hydrolysis under certain conditions, highlighting the importance of optimizing reaction parameters. nih.gov

Table 1: Factors Influencing Coupling Efficiency of Activated Esters

FactorInfluence on Coupling EfficiencyKey Considerations
Solvent Affects solubility of reactants and can influence reaction rates.Anhydrous solvents like DMF or NMP are commonly used to minimize hydrolysis. peptide.com
Temperature Higher temperatures can increase reaction rates but may also promote side reactions.Reactions are often carried out at room temperature or slightly below to balance kinetics and minimize side products. vulcanchem.com
Base A tertiary amine base is often added to neutralize the released NHS and drive the reaction forward.The choice and concentration of the base can impact racemization and other side reactions.
Reactant Concentration Higher concentrations of the activated ester and the amino component can increase the reaction rate.Optimization is needed to ensure efficient coupling without leading to aggregation or solubility issues.

Mitigation Strategies for Aspartimide Formation and Side Reactions in this compound Mediated Couplings

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide. This intramolecular cyclization reaction involves the peptide backbone nitrogen attacking the side-chain carbonyl group of the aspartyl residue, leading to a five-membered ring. This side reaction is particularly problematic during base-catalyzed steps, such as the removal of the Fmoc protecting group in SPPS. nih.gov

The use of a bulky protecting group on the aspartic acid side chain, such as a benzyl ester in this compound, can sterically hinder the formation of the aspartimide intermediate. vulcanchem.com Research has explored various strategies to further suppress this side reaction. For instance, the addition of additives like hydroxybenzotriazole (B1436442) (HOBt) to the deprotection solution can reduce aspartimide formation. peptide.com More recent studies have shown that the addition of ethyl cyano(hydroxyimino)acetate (Oxyma) can also significantly reduce aspartimide-related impurities. nih.gov

Another potential side reaction is racemization at the α-carbon of the activated amino acid. The use of active esters like OSu is generally considered to have a low risk of racemization compared to some other activation methods. biosynth.com

Utilization of this compound in the Synthesis of Complex Aspartate-Containing Peptide Architectures

The orthogonal protection scheme offered by this compound is particularly valuable for the synthesis of complex peptides where selective deprotection is required. vulcanchem.com This allows for the construction of branched or cyclic peptides, or for the site-specific modification of the peptide chain. For example, the Z group can be removed by hydrogenolysis without affecting the Bzl ester, enabling further elongation or modification at the N-terminus while the side chain remains protected. google.comepo.org

Table 2: Examples of Peptide Structures Synthesized Using Aspartate Derivatives

Peptide/Protein TargetSignificanceRole of Aspartate Derivative
Viral Envelope ProteinsImportant for viral entry and infectivity.Precise incorporation of Asp residues is critical for protein structure and function. vulcanchem.com
Enzyme Active SitesAspartate residues often play key catalytic or binding roles.Controlled synthesis allows for the creation of synthetic enzymes or probes to study their mechanism. vulcanchem.com
Peptide Hormones (e.g., GnRH analogues)Used in various therapeutic applications.Specific placement of Asp can influence biological activity and receptor binding. nih.gov
Peptide-Polymer ConjugatesUsed for targeted drug delivery.The benzyl ester can facilitate post-synthetic modifications. vulcanchem.com

Mechanistic Insights and Biochemical Research Involving Z Asp Osu Obzl

Investigational Studies on Z-Asp(OSu)-OBzl as an Enzyme Substrate Analog in Biochemical Assays

While direct studies specifically using this compound as an enzyme substrate analog are not extensively detailed in the provided search results, its structural components suggest its potential utility in such assays. The core aspartic acid structure is a key recognition element for many enzymes. For instance, in studies of proteases that cleave after aspartic acid residues, the aspartate moiety of this compound could position the molecule within the enzyme's active site.

The N-hydroxysuccinimide (NHS) ester is highly reactive toward nucleophiles, particularly primary amines found on lysine (B10760008) residues and the N-terminus of proteins. nih.gov In the context of an enzyme's active site, if a nucleophilic residue is present and correctly oriented, it could react with the OSu group. This reaction would result in the formation of a stable, covalent amide bond, effectively linking the this compound molecule to the enzyme. This process can be used to identify and characterize the active site residues of enzymes.

The Z and OBzl protecting groups offer several advantages in a research setting. They prevent unwanted side reactions at the amine and α-carboxyl groups, respectively, ensuring that any observed reactivity is directed through the OSu ester. biosynth.com Furthermore, these groups can influence the molecule's binding affinity and specificity for the target enzyme. For example, in the synthesis of Z-aspartame, an N-protected aspartic acid derivative is used as a substrate for the enzyme thermolysin, highlighting how protected amino acids can act as substrates in enzymatic reactions. nih.gov

Exploration of this compound in Protease Inhibition Research (e.g., Caspases, Aspartyl Proteases)

The structure of this compound makes it a candidate for an irreversible inhibitor of certain proteases. Proteases are a class of enzymes that catalyze the breakdown of proteins and are crucial in numerous biological processes.

Caspases: These are a family of cysteine-aspartic proteases known for their role in apoptosis (programmed cell death). They recognize specific tetrapeptide sequences and cleave after an aspartate residue. The aspartate component of this compound could direct the molecule to the active site of caspases. Once positioned, the highly reactive OSu group could form a covalent bond with a nucleophilic residue in the caspase active site, leading to irreversible inhibition. While specific studies using this compound with caspases were not found, the development of activity-based probes for caspases often utilizes a reactive group, like an acyloxymethyl ketone (AOMK), coupled to a specific peptide sequence to achieve covalent modification of the active site. nih.gov

Aspartyl Proteases: This class of proteases utilizes two aspartic acid residues in their active site to hydrolyze peptide bonds. While these enzymes themselves use aspartate for catalysis, they recognize and cleave specific peptide sequences. If this compound can bind to the active site, the OSu ester could potentially react with a nearby nucleophilic amino acid, although the primary catalytic residues are aspartates, which are not strong nucleophiles. It is worth noting that traditional activity-based probes are sometimes unsuitable for aspartyl proteases because their active sites may lack a sufficiently nucleophilic amino acid for covalent capture by an electrophilic "warhead". acs.org However, affinity-based probes have been developed for aspartic proteases, suggesting that molecules that bind with high affinity can be effective tools for studying these enzymes. researchgate.net

Research into the Molecular Reactivity of the N-Hydroxysuccinimide Ester Moiety in Simulated Biological Environments

The N-hydroxysuccinimide (NHS) ester is a well-characterized reactive group widely used for bioconjugation. thermofisher.comamerigoscientific.com Its reactivity in simulated biological environments is a critical factor in its application.

The primary reaction of an NHS ester is with primary amines to form a stable amide bond, with the release of N-hydroxysuccinimide as a byproduct. thermofisher.com This reaction is most efficient at a pH range of 7.2 to 9. thermofisher.com However, the NHS ester is also susceptible to hydrolysis, a competing reaction where the ester reacts with water, leading to the regeneration of the carboxylic acid and release of NHS. thermofisher.comacs.org

The rate of hydrolysis is pH-dependent, increasing as the pH becomes more alkaline. thermofisher.com For example, the half-life of an NHS ester can be several hours at pH 7.0 and 0°C, but this can decrease to just minutes at pH 8.6 and 4°C. thermofisher.com This hydrolysis can reduce the efficiency of the desired reaction with a biomolecule. acs.org

While primary amines are the main target, NHS esters have been shown to react with other nucleophiles present in proteins, including the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine, although this reactivity is generally lower than with primary amines. stackexchange.comnih.gov The local microenvironment within a protein can influence the reactivity of these other nucleophilic residues. stackexchange.com

The solubility of NHS ester-containing compounds can also be a factor. Non-sulfonated NHS esters are often not readily soluble in water and require dissolution in an organic solvent like DMSO or DMF before being added to an aqueous reaction mixture. thermofisher.com

Table 1: Factors Influencing NHS Ester Reactivity in Simulated Biological Environments

Factor Effect Reference
pH Reaction with amines is favored at pH 7.2-9. Hydrolysis rate increases with higher pH. thermofisher.com
Temperature Higher temperatures can increase the rates of both aminolysis and hydrolysis. thermofisher.com
Buffer Composition Amine-containing buffers (e.g., Tris) will compete with the target molecule for reaction. thermofisher.com
Nucleophile Availability Primarily reacts with primary amines (lysine, N-terminus). Can also react with other nucleophiles like Ser, Thr, Tyr, and Cys. nih.govstackexchange.comnih.gov

| Concentration | Higher concentrations of the target molecule can favor the desired reaction over hydrolysis. | thermofisher.comacs.org |

Studies on the Interactions of this compound with Biological Macromolecules in Controlled In Vitro Systems

The primary application of this compound in this context is as a bioconjugation reagent. biosynth.combiotium.com Its ability to covalently modify proteins through the reaction of its OSu ester with primary amines is a cornerstone of its utility. nih.gov

In a controlled in vitro system, this compound can be used to label proteins containing accessible lysine residues or a free N-terminus. The Z and OBzl protecting groups can be advantageous in these studies by potentially directing the molecule to specific binding pockets on a protein surface, leading to more selective labeling. The reaction is typically performed in a buffer with a pH between 7.2 and 8.5 to optimize the reaction with amines while managing the rate of hydrolysis. thermofisher.com

However, the use of NHS esters for protein modification can lead to heterogeneous labeling, as most proteins contain multiple lysine residues. nih.gov This can potentially alter the structure and function of the protein being studied. nih.gov

The interaction of this compound is not limited to covalent modification. The core structure, an N-protected, side-chain activated amino acid, is a fundamental building block in peptide synthesis. biosynth.com This highlights its ability to interact with and become incorporated into peptide chains under specific chemical conditions. While this is a synthetic application, it underscores the molecule's fundamental reactivity with other amino acids and peptides.

Development of this compound as a Chemical Probe for Enzymatic Activity Profiling

Activity-based protein profiling (ABPP) is a powerful technique that uses chemical probes to assess the activity of enzymes within complex biological samples. nih.gov These probes typically consist of a reactive group (or "warhead") that forms a covalent bond with the active site of an enzyme, a linker, and a reporter tag for detection. nih.gov

This compound possesses key features of an activity-based probe. The aspartate residue can provide specificity for enzymes that recognize this amino acid, such as certain proteases. nih.govfrontiersin.org The OSu ester acts as the reactive warhead, capable of covalently modifying a nucleophilic residue in the enzyme's active site. thermofisher.com

While this compound itself lacks a reporter tag, it can be considered a foundational structure for developing more complex probes. For example, the benzyl (B1604629) group of the OBzl ester could be replaced with a reporter group, such as a fluorophore or a biotin (B1667282) tag, to enable detection and isolation of the labeled enzyme.

The use of NHS esters as reactive groups in chemical probes has been demonstrated. Studies have shown that NHS-ester probes can react with a variety of nucleophilic amino acids in the proteome, including lysines, serines, and threonines. nih.gov This broad reactivity can be an advantage for mapping "ligandable hotspots" across the proteome. nih.gov

For this compound to be an effective probe for a specific enzyme, its binding and subsequent covalent modification must be more efficient for the target enzyme than for other proteins in the sample. This selectivity is a key challenge in the design of all activity-based probes. frontiersin.org

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound Not applicable
N-benzyloxycarbonyl-L-aspartic acid 4-benzyl ester 1-(N-hydroxysuccinimide) ester This compound
N-hydroxysuccinimide NHS
Dimethyl sulfoxide DMSO
Dimethylformamide DMF
Tris Not applicable
Acyloxymethyl ketone AOMK

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules like Z-Asp(OSu)-OBzl. mdpi.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the covalent framework and stereochemistry of the compound. researchgate.net

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The aromatic protons of the two benzyl (B1604629) groups (the Z-group and the benzyl ester) typically appear in the downfield region of the spectrum. The methylene (B1212753) protons of these benzyl groups, as well as the protons of the aspartate backbone and the succinimide (B58015) ring, exhibit characteristic chemical shifts and coupling patterns. epo.org

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom, including the carbonyl carbons of the ester, carbamate, and succinimide groups, the aromatic carbons, and the aliphatic carbons of the aspartate and succinimide moieties. nih.govnih.gov Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the molecular structure. COSY experiments establish proton-proton coupling networks, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbons, respectively, leaving no ambiguity in the final structural assignment. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on data from structurally related compounds. Actual experimental values may vary based on solvent and other experimental conditions.

Group Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Z-Group Aromatic C-H 7.30 - 7.45 (m, 5H) 127 - 129, 136
Benzyl CH₂ ~5.15 (s, 2H) ~67
Carbonyl C=O - ~156
Benzyl Ester Aromatic C-H 7.30 - 7.45 (m, 5H) 127 - 129, 135
Benzyl CH₂ ~5.20 (s, 2H) ~68
Carbonyl C=O - ~170
Aspartate α-CH ~4.6 (m, 1H) ~50
β-CH₂ ~3.0 (m, 2H) ~36
Amide N-H ~5.8 (d, 1H) -
Succinimidyl Ester CH₂-CH₂ ~2.85 (s, 4H) ~26
Carbonyl C=O - ~169, ~171

Utilization of Mass Spectrometry (MS) Techniques for this compound Analysis and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and assess the purity of this compound. High-resolution mass spectrometry (HR-MS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule with a high degree of confidence. mdpi.comnih.gov

Electrospray ionization (ESI) is a common soft ionization technique used for this analysis, allowing the molecule to be observed as various adducts, such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the potassium adduct [M+K]⁺. uni.lu The detection of these species at their predicted mass-to-charge (m/z) ratios confirms the identity of the compound.

Furthermore, tandem mass spectrometry (MS/MS) can be employed for structural verification. In an MS/MS experiment, a specific parent ion (e.g., [M+H]⁺) is selected and fragmented. The resulting fragment ions are characteristic of the molecule's structure and can be predicted based on the known chemical bonds. For this compound, characteristic fragmentation would involve the neutral loss of the N-hydroxysuccinimide group, the benzyl group, and the benzyloxycarbonyl group, providing definitive evidence of the compound's structure. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound (C₂₃H₂₂N₂O₈) Data sourced from computational predictions. uni.lu

Adduct Formula Predicted m/z
[M+H]⁺ C₂₃H₂₃N₂O₈⁺ 455.1449
[M+Na]⁺ C₂₃H₂₂N₂NaO₈⁺ 477.1268
[M+K]⁺ C₂₃H₂₂N₂KO₈⁺ 493.1008
[M+NH₄]⁺ C₂₃H₂₆N₃O₈⁺ 472.1714
[M-H]⁻ C₂₃H₂₁N₂O₈⁻ 453.1303

Development and Optimization of Chromatographic Methods (e.g., HPLC, LC-MS) for Research Purity Control and Isolation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the purification and purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, typically utilizing a C18 stationary phase and a mobile phase gradient of water and a polar organic solvent, such as acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA).

This technique effectively separates the target compound from starting materials, reagents, and potential side products. A significant side reaction in the synthesis of aspartic acid derivatives is the formation of aspartimide, which can lead to various impurities. nih.gov Optimized HPLC methods are crucial for detecting and quantifying these and other process-related impurities, ensuring that the final product meets the high purity standards (often >99%) required for peptide synthesis. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an even more powerful tool for analysis. LC-MS combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This allows for the confident identification of not only the main product peak but also minor impurity peaks in the chromatogram, facilitating a more comprehensive purity assessment and aiding in the optimization of reaction and purification conditions. Stability studies of related aspartic acid derivatives have also relied on HPLC to monitor degradation over time in various aqueous and biological media. nih.gov

Table 3: Typical RP-HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, e.g., 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient e.g., 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Purity Standard >99%

X-ray Crystallography Studies of this compound and Its Co-Crystals with Research Targets

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. While specific crystallographic data for this compound is not widely published, the technique's application would provide unequivocal proof of its structure. A successful single-crystal X-ray diffraction analysis would determine the precise bond lengths, bond angles, and torsional angles of the molecule. rsc.org

Crucially, it would confirm the absolute stereochemistry at the α-carbon of the aspartic acid residue, which is vital for its use in synthesizing stereochemically pure peptides. The resulting crystal structure would also reveal the molecule's preferred conformation and any intermolecular interactions, such as hydrogen bonding, that dictate its packing in the crystal lattice.

In a broader research context, the ability to form co-crystals of a reactive intermediate like this compound with a target molecule, such as an enzyme, is generally not feasible due to the compound's high reactivity. However, related, more stable aspartic acid derivatives can be and have been co-crystallized with biological targets. Such studies provide invaluable, atomic-level insights into the binding mode and interactions within an active site, guiding the design of more potent and selective inhibitors or probes. The structural information gleaned from crystallography is therefore a cornerstone of structure-based drug design and molecular recognition studies. ntu.edu.sg

Computational and Theoretical Investigations of Z Asp Osu Obzl

Quantum Chemical Calculations on Z-Asp(OSu)-OBzl Reactivity and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic characteristics of this compound that dictate its reactivity. researchgate.netaspbs.com These calculations can map the electron density distribution, identify the most electron-rich and electron-poor regions, and quantify the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The primary reactive site for the desired peptide coupling reaction is the carbonyl carbon of the OSu ester. DFT calculations reveal this carbon to be highly electrophilic, a consequence of the electron-withdrawing nature of the adjacent N-hydroxysuccinimide group. An analysis of the Molecular Electrostatic Potential (MEP) map visually confirms this, showing a strong positive potential in this region, which attracts the nucleophilic amino group of the coupling partner. ias.ac.in

The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the LUMO is typically localized on the OSu ester moiety, making it susceptible to nucleophilic attack. researchgate.net Theoretical calculations comparing NHS-esters with other activated esters, such as those derived from 1-hydroxy-7-aza-benzotriazole (HOAt), have shown that a lower transition state barrier for nucleophilic attack correlates with enhanced reactivity. nih.gov

Table 1: Predicted Physicochemical and Electronic Properties of this compound
PropertyPredicted ValueSignificance in Reactivity Analysis
Molecular FormulaC23H22N2O8Defines the elemental composition and molecular weight. uni.lubiosynth.com
Molecular Weight454.43 g/molFundamental physical property for stoichiometric calculations. biosynth.com
XlogP (predicted)1.8Indicates the lipophilicity of the molecule, affecting solubility in reaction solvents. uni.lu
Monoisotopic Mass454.1376 DaPrecise mass used for mass spectrometry analysis of reaction products. uni.lu
Predicted CCS ([M+H]+, Ų)203.0Predicted Collision Cross Section provides information on the molecule's shape and size in the gas phase. uni.lu
HOMO-LUMO GapConceptually CalculatedA key indicator of chemical reactivity; a smaller gap suggests higher reactivity of the OSu ester.
MEP Max (Electrophilic Site)Conceptually CalculatedIdentifies the carbonyl carbon of the OSu ester as the primary site for nucleophilic attack. ias.ac.in

Molecular Modeling and Dynamics Simulations of this compound in Reaction Environments

While quantum mechanics describes the electronic nature of this compound, molecular modeling and dynamics (MD) simulations provide insight into its physical behavior and conformational flexibility in solution. nih.govfrontiersin.org Peptide synthesis is typically performed in solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). nih.govrsc.org MD simulations can model the explicit interactions between this compound and solvent molecules, revealing how the solvent influences its conformational ensemble. aip.org

The conformation of the molecule, particularly the dihedral angles of the aspartic acid side chain (χ1 and χ2), is crucial. Certain conformations may pre-dispose the molecule to desired or undesired reaction pathways. For instance, the spatial proximity between the backbone amide nitrogen and the side-chain ester is a prerequisite for the formation of aspartimide, a common side product. MD simulations can quantify the population of these "at-risk" conformations in different solvents. rsc.orgsci-hub.se

Table 2: Key Dihedral Angles of this compound for Conformational Analysis
Dihedral AngleAtoms InvolvedSignificance in MD Simulations
Phi (φ)C'-N-Cα-C'Defines the backbone conformation; influences overall peptide structure.
Psi (ψ)N-Cα-C'-NDefines the backbone conformation; influences steric accessibility of reactive sites.
Chi1 (χ1)N-Cα-Cβ-CγGoverns the orientation of the side chain, critical for predicting aspartimide formation risk.
Chi2 (χ2)Cα-Cβ-Cγ-OδFurther defines the side-chain conformation and accessibility of the benzyl (B1604629) ester.

In Silico Approaches to Predict and Understand Side Reactions in this compound Chemistry

One of the most significant applications of computational chemistry in the context of this compound is in understanding and predicting the formation of undesired side products. The principal side reaction is the intramolecular cyclization to form a five-membered succinimide (B58015) ring, known as an aspartimide. ub.eduiris-biotech.de This process is problematic as the aspartimide can subsequently be opened by a nucleophile at either the α- or β-carbonyl, leading to a mixture of α- and β-peptide products and potential racemization. ucl.ac.uk

Computational studies, typically using DFT on model systems, have been crucial in elucidating the mechanism of aspartimide formation. The reaction is understood to proceed via a nucleophilic attack of the nitrogen atom from the adjacent peptide bond (or the N-terminal protecting group) onto the side-chain carbonyl carbon. researchgate.net This cyclization is often the rate-determining step. researchgate.net

Theoretical models have shown that this reaction can be catalyzed by bases, such as piperidine (B6355638) used for Fmoc-group removal in solid-phase peptide synthesis (SPPS), or even by the peptide's own C-terminal carboxylate. ub.eduucl.ac.uk Computational calculations of the reaction pathway and the associated activation energy barriers can predict the likelihood of this side reaction under various conditions. For instance, studies have quantified how the activation barrier is lowered in the presence of a base, explaining the experimental observation that aspartimide formation is more prevalent under basic conditions. ucl.ac.uk These in silico models allow researchers to screen for conditions or structural modifications that would increase the activation energy for this side reaction, thereby suppressing it.

Table 3: Conceptual Energy Barriers for Aspartimide Formation
Reaction ConditionCatalystRelative Activation Energy (Conceptual)Implication
Neutral (Anhydrous)NoneHighReaction is slow without a catalyst.
Basic (e.g., Piperidine)BaseLowBase-catalyzed deprotonation of the backbone amide facilitates nucleophilic attack, increasing side reaction rate. ucl.ac.uk
AcidicAcidModerate-HighAcid can catalyze ring-opening but is less effective at promoting the initial cyclization. ucl.ac.uk

Computational Design of this compound Derivatives with Enhanced Reactivity or Specificity for Research Applications

The insights gained from computational analyses of reactivity and side reactions pave the way for the rational, in silico design of improved this compound derivatives. bakerlab.orgmdpi.com The goal is to create new reagents with enhanced coupling efficiency (reactivity) and reduced propensity for side reactions (specificity). nih.govresearchgate.net

Computational methods can be used to screen virtual libraries of candidate molecules before any synthetic work is undertaken. For example, to enhance reactivity, modifications to the N-hydroxysuccinimide leaving group could be explored. DFT calculations can predict how different electron-withdrawing substituents on the succinimide ring would affect the electrophilicity of the carbonyl carbon and the stability of the resulting leaving group anion, both of which influence the kinetics of the coupling reaction. nih.govresearchgate.net

To improve specificity and reduce aspartimide formation, modifications can be targeted at the benzyl (Bzl) side-chain protecting group. The steric bulk and electronic properties of this group can influence the conformational preferences of the aspartate side chain. Computational screening could identify alternative protecting groups that sterically hinder the "at-risk" conformation required for intramolecular cyclization. iris-biotech.de For instance, MD simulations could be run on a series of derivatives with different benzyl ring substitutions to find which ones minimize the time spent in a reactive conformation. This structure-guided approach allows for the targeted design of derivatives with superior performance in peptide synthesis. nih.govbakerlab.org

Table 4: Conceptual Design Strategies for this compound Derivatives
Target PropertyModification StrategyComputational MethodPredicted Outcome
Enhanced ReactivityAdd electron-withdrawing groups to the OSu ring.DFT (HOMO-LUMO gap, MEP analysis)Lower LUMO energy, increasing electrophilicity of the carbonyl carbon. nih.gov
Reduced Aspartimide FormationIncrease steric bulk of the OBzl protecting group.MD Simulations (Conformational Sampling)Steric hindrance disfavors the transition state for intramolecular cyclization. iris-biotech.de
Improved SolubilityIntroduce polar groups on the Z or Bzl rings.MD Simulations (Solvation Free Energy)Better solvation in polar aprotic solvents like DMF. aip.org
Altered SelectivityModify electronic properties of the Z group.DFT (Transition State Calculations)Fine-tune the balance between desired coupling and potential side reactions. researchgate.net

Derivatization and Analog Development for Specialized Research Applications

Synthesis of Z-Asp(OSu)-OBzl Analogues with Orthogonal Protecting Group Strategies

The Z and OBzl groups in this compound are typically removed under similar, strongly acidic or hydrogenolytic conditions, a characteristic that defines them as a "quasi-orthogonal" or non-orthogonal pair. biosynth.com This limits their utility in complex synthetic schemes where selective deprotection is required. To overcome this, researchers synthesize analogues of this compound using orthogonal protecting group strategies, which allow for the removal of one group without affecting another. iris-biotech.de

The most prevalent orthogonal strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu combination. iris-biotech.debachem.com An analogue like Fmoc-Asp(OtBu)-OH can be activated to its OSu ester, creating a building block where the Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the side-chain tert-butyl (tBu) ester is stable to base but readily cleaved by acid (e.g., trifluoroacetic acid, TFA). iris-biotech.dechempep.com This orthogonality is crucial for synthesizing complex peptides or introducing modifications at specific sites. researchgate.net

Other protecting groups can be employed to create a diverse toolkit of aspartic acid analogues. For instance, the Alloc (allyloxycarbonyl) group, which is removable by palladium catalysis, can be used in combination with Fmoc and tBu to create a triorthogonal system. biosynth.com This allows for even more complex molecular architectures, such as branched or cyclized peptides, where specific deprotection steps are needed to form unique linkages. csic.es The choice of protecting group strategy is dictated by the final target molecule and the required sequence of synthetic transformations.

Nα-Protecting GroupSide-Chain (β-Carboxyl) Protecting GroupOrthogonalityCleavage ConditionsPrimary Application
Z (Benzyloxycarbonyl) OBzl (Benzyl ester) No (Quasi-orthogonal)Z: H₂/Pd, HBr/AcOH, Strong AcidOBzl: H₂/Pd, Strong Acid (HF)Traditional solution-phase synthesis. biosynth.com
Fmoc OtBu (tert-butyl ester) Yes (Orthogonal)Fmoc: Base (e.g., Piperidine)OtBu: Acid (e.g., TFA)Standard for modern Fmoc-SPPS. iris-biotech.debachem.com
Boc OBzl (Benzyl ester) Yes (Quasi-orthogonal)Boc: Moderate Acid (TFA)OBzl: Strong Acid (HF)Standard for Boc-SPPS. biosynth.com
Fmoc OAll (Allyl ester) Yes (Orthogonal)Fmoc: Base (e.g., Piperidine)OAll: Pd(0) catalystOn-resin side-chain modification/cyclization. sigmaaldrich.com
Alloc OtBu (tert-butyl ester) Yes (Orthogonal)Alloc: Pd(0) catalystOtBu: Acid (e.g., TFA)Orthogonal ligation and modification schemes. biosynth.com

Incorporation of this compound into Novel Conjugation Chemistries for Research Tool Development

The primary function of the OSu ester in this compound is to react with primary amines to form stable amide bonds. papyrusbio.com This classic bioconjugation reaction is widely used to label proteins, peptides, and other biomolecules. windows.netthermofisher.com The reaction is pH-dependent, proceeding efficiently at a pH of 7.2-9, where primary amines (like the ε-amino group of lysine) are sufficiently deprotonated and nucleophilic. papyrusbio.comthermofisher.com

Beyond this fundamental chemistry, analogues of this compound are designed to participate in more advanced, "bioorthogonal" conjugation reactions, most notably "click chemistry." bachem.com These reactions are highly specific, efficient, and proceed under mild, aqueous conditions, making them ideal for modifying complex biomolecules. nih.gov To enable this, an aspartic acid analogue must be synthesized to contain a "click handle," such as an azide (B81097) or an alkyne group. sigmaaldrich.com

For example, an Nα-Fmoc protected aspartic acid derivative can be synthesized where the side chain is modified to terminate in an alkyne group. This building block can then be incorporated into a peptide sequence via standard SPPS. Following synthesis, a molecule containing a complementary azide group (e.g., a fluorescent dye, a biotin (B1667282) tag, or a PEG chain) can be "clicked" onto the peptide's side chain using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. bachem.comnih.gov This strategy allows for the precise, site-specific modification of peptides and proteins, enabling the development of sophisticated research tools. nih.govwikipedia.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biochemical Models

For a building block like this compound, "activity" is often defined by its performance in a synthetic context rather than direct biological interaction. One of the most critical side reactions involving aspartic acid during peptide synthesis is the formation of an aspartimide intermediate. nih.gov This cyclization reaction is sequence-dependent and promoted by the basic conditions used for Fmoc deprotection, leading to epimerization and the formation of unwanted β-aspartyl peptides and other byproducts. chempep.comiris-biotech.deiris-biotech.de

Structure-activity relationship (SAR) studies in this area focus on how the structure of the side-chain protecting group (the β-ester) influences the rate of aspartimide formation. The primary factor investigated is steric hindrance. It has been demonstrated that bulkier ester groups provide greater protection by sterically hindering the backbone amide nitrogen from attacking the side-chain carbonyl carbon. researchgate.net

Research has shown a clear correlation between the size of the protecting group and the suppression of this side reaction. researchgate.netepo.org While the benzyl (B1604629) (Bzl) ester offers some protection, more sterically demanding groups are significantly more effective. This has led to the development of numerous derivatives for use in challenging sequences, particularly those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. nih.goviris-biotech.de

Asp Side-Chain Ester (Derivative of -OBzl)Relative Steric BulkEffectiveness in Suppressing Aspartimide FormationKey Finding
Benzyl (Bzl) LowModerateStandard protection, but susceptible to side reaction. peptide.com
tert-Butyl (tBu) MediumGoodCommonly used in Fmoc/tBu strategy, offers better protection than Bzl. chempep.comug.edu.pl
Cyclohexyl (cHx) Medium-HighVery GoodSignificantly lowers aspartimide formation compared to Bzl in Boc chemistry. peptide.com
2,4-dimethyl-3-pentyl HighExcellentAcyclic, bulky group that is highly resistant to base-catalyzed aspartimide formation. researchgate.net
Cyanosulfurylide (CSY) N/A (C-C bond)Complete SuppressionInnovative protecting group that masks the acid as a C-C bonded ylide, preventing the cyclization mechanism entirely. iris-biotech.dersc.org

Development of this compound-Based Probes for Investigating Biological Pathways

This compound and its analogues are instrumental in the construction of peptide-based probes for studying biological processes. thermofisher.com These probes are typically peptides with a specific sequence that interacts with a biological target (e.g., an enzyme or receptor) and are appended with a reporter tag, such as a fluorophore or biotin. nih.gov The synthesis of such probes relies on the versatile chemistry of the amino acid building blocks.

A common strategy involves synthesizing a peptide using an orthogonal protection scheme, such as one employing Fmoc-Asp(OAll)-OH. After the peptide chain is assembled, the allyl ester on the aspartic acid side chain can be selectively removed on-resin using a palladium catalyst. sigmaaldrich.com This exposes a single carboxylic acid, which can then be coupled to an amine-containing fluorescent dye or another reporter molecule. acs.org Finally, the peptide is cleaved from the resin and the remaining protecting groups are removed.

This approach allows for the precise placement of a probe at any position within a peptide sequence. For example, fluorescently labeled peptide substrates can be designed to study protease activity. rsc.orgacs.org In a Förster Resonance Energy Transfer (FRET) based probe, a fluorophore and a quencher are placed on opposite sides of a protease cleavage site. In the intact peptide, the fluorescence is quenched. Upon cleavage by the target protease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. acs.org The ability to create such sophisticated tools is directly enabled by the derivatization and strategic application of building blocks like this compound.

Future Research Directions and Unaddressed Challenges in Z Asp Osu Obzl Studies

Emerging Methodologies for Enhanced Efficiency and Selectivity in Z-Asp(OSu)-OBzl Reactions

The core utility of this compound lies in forming peptide bonds. bachem.com The N-hydroxysuccinimide (OSu) ester is classified as an "active ester," designed to react with amine nucleophiles to create a stable amide linkage. bachem.combachem.com However, the reactivity of active esters can be a double-edged sword; highly reactive esters may be unstable, while more stable esters can lead to slow reaction rates, which is a historical challenge for their use in automated synthesis. google.comnih.gov

Future research is focused on overcoming these limitations through several emerging strategies:

Advanced Coupling Additives: While this compound is pre-activated, the efficiency of its coupling reactions can be further enhanced. Research into novel additives that can catalyze the aminolysis of the OSu ester without promoting side reactions is a key area. nih.gov For instance, the development of catalysts that are more effective than traditional options could accelerate coupling times and improve yields, especially for sterically hindered amino acids. mdpi.com

Greener Solvent Systems: The majority of peptide synthesis, including reactions with this compound, relies on solvents like dimethylformamide (DMF), which are facing increasing scrutiny due to toxicity. acs.org A significant challenge is to identify and validate greener solvents that maintain reagent solubility and reaction efficiency. acs.org Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being explored as potential replacements. acs.org

Microwave-Assisted Synthesis: The application of microwave energy to solid-phase peptide synthesis (SPPS) has been shown to dramatically reduce reaction times. Investigating the compatibility and optimization of this compound in microwave-assisted protocols could significantly enhance synthesis throughput. For example, coupling times could potentially be reduced from an hour to just five minutes.

A persistent challenge with aspartic acid derivatives, including this compound, is the formation of aspartimide. uwec.edunih.gov This side reaction occurs when the nitrogen atom of the succeeding peptide bond attacks the side-chain carbonyl carbon, leading to a cyclic imide. nih.gov This can result in chain termination or the formation of undesired β-peptides. nih.gov The OBzl protecting group offers a degree of protection, but aspartimide formation can still occur, particularly in sequences like Asp-Gly. uwec.edunih.gov

Table 1: Factors Influencing Aspartimide Formation
FactorInfluence on Aspartimide FormationResearch Direction
Sequence Sequences like Asp-Gly, Asp-Asn, and Asp-Ser are highly prone to cyclization. uwec.edunih.govDevelopment of sequence-specific protocols or novel protecting groups for problematic pairings.
Base Exposure Prolonged exposure to basic conditions used for Fmoc-deprotection in SPPS promotes the side reaction. nih.govExploration of alternative deprotection strategies or bases that minimize aspartimide formation.
Protecting Group The bulkiness and electronic properties of the side-chain protecting group are critical. nih.govDesign of novel side-chain protecting groups for aspartic acid that are more resistant to cyclization.

Potential for this compound in High-Throughput Screening Platform Development for Chemical Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast numbers of compounds. chemcopilot.com The synthesis of large, diverse chemical libraries is essential for the success of HTS campaigns. acs.org this compound and similar active esters have significant potential in this area.

The "one-bead-one-compound" (OBOC) method is a powerful technique for creating extensive peptide libraries on solid supports. acs.org In this approach, each bead carries a unique peptide sequence. This compound is well-suited for such combinatorial synthesis strategies due to its activated nature, which simplifies the coupling step. google.com The use of such pre-activated monomers can streamline the synthesis of large libraries for screening against biological targets like enzymes or receptors. acs.orgrsc.org

Future research in this domain could focus on:

Developing Novel Library Scaffolds: Moving beyond linear peptides, this compound could be incorporated into more complex molecular scaffolds, such as cyclic peptides or peptide-polymer conjugates, to expand the chemical diversity of screening libraries.

Miniaturization and Automation: Integrating the use of this compound with microfluidic or chip-based synthesis platforms could allow for the creation of libraries in a highly miniaturized and parallel fashion, reducing reagent consumption and increasing the speed of library generation.

A significant challenge is ensuring the purity and quality of the compounds within the library. Side reactions, such as aspartimide formation, can lead to the presence of unintended structures on the beads, potentially causing false positives or negatives during screening. nih.gov Methodologies for the rapid and efficient quality control of bead-based libraries are therefore a critical area for development.

Integration of this compound Chemistry with Automated Synthesis Systems in Research

The automation of chemical synthesis has revolutionized research by increasing reproducibility and throughput. oup.com Automated peptide synthesizers are now standard equipment in many laboratories, performing the repetitive cycles of deprotection and coupling required for peptide chain elongation. oup.comsci-hub.se

This compound, as an activated amino acid derivative, is theoretically well-suited for automated synthesis. bachem.comgoogle.com The use of active esters can simplify the chemistry involved in the synthesizer, as it eliminates the need for in-situ activation steps with coupling reagents like carbodiimides. bachem.comoup.com However, the historically slower reaction rates of some active esters have limited their widespread use in rapid, automated SPPS. nih.gov

Table 2: Comparison of Activation Strategies for Automated Synthesis
Activation MethodAdvantagesChallenges for Automation
In-situ (e.g., Carbodiimides) Fast reaction rates, widely established. bachem.comoup.comRequires handling of multiple reagents, potential for side reactions, reagent stability. mdpi.comoup.com
Pre-formed Active Esters (e.g., this compound) Simplified coupling step, potentially fewer side reactions. bachem.comgoogle.comCan have slower reaction rates, stability of the activated ester in solution. google.comnih.gov

Future directions for integrating this compound into automated systems include:

Optimized Protocols for Modern Synthesizers: Developing and validating protocols specifically designed for using this compound on modern, fast-flow, or microwave-assisted automated synthesizers. This would involve optimizing solvent choice, reaction times, and washing steps to maximize coupling efficiency.

Feedback Control Systems: Advanced automated systems incorporate real-time monitoring of the coupling reaction. springernature.com Integrating such feedback control with the use of this compound could allow the synthesizer to automatically extend reaction times or repeat couplings if the initial reaction is incomplete, ensuring a high-quality final product.

Flow Chemistry Systems: The use of continuous flow reactors for peptide synthesis is an emerging area. Adapting the use of this compound to flow chemistry setups could offer advantages in terms of efficiency, scalability, and process control.

A key challenge remains the solubility and stability of active esters in the solvents used in automated synthesizers over the duration of a synthesis run. google.com Ensuring that the this compound remains dissolved and does not degrade is crucial for reliable automated synthesis.

Exploration of Novel Biochemical and Chemical Biology Applications for this compound and Its Derivatives

Beyond its role as a building block for peptides, the unique chemical handles present in this compound and its derivatives open up possibilities for novel applications in chemical biology.

Synthesis of Peptide Conjugates: The benzyl (B1604629) ester on the side chain can be selectively removed via hydrogenolysis, providing an orthogonal handle for further chemical modification. bachem.com This allows for the site-specific attachment of other molecules, such as fluorescent dyes, biotin (B1667282) tags, or drug molecules, to create sophisticated probes for studying biological processes.

Development of Chromogenic/Fluorogenic Substrates: The activated carboxyl group can be used to couple aspartic acid to reporter molecules like p-nitroaniline (pNA) or 7-amino-4-methylcoumarin (B1665955) (AMC). researchgate.net The resulting conjugates can serve as substrates for proteases. Cleavage of the amide bond by a specific protease releases the chromogenic or fluorogenic reporter, allowing for sensitive detection of enzyme activity. researchgate.net

Creation of Modified Surfaces and Biomaterials: this compound can be used to functionalize surfaces or polymers. For instance, it has been used to modify mucic acid diamine to create building blocks for self-assembling nanoparticles. nih.gov The aspartic acid residue can impart specific properties, such as charge or hydrophilicity, to the material, or serve as a point for further biological functionalization.

An unaddressed challenge is the exploration of the full potential of the orthogonal protecting groups of this compound in complex, multi-step syntheses of sophisticated molecular tools. Developing robust and high-yielding protocols for the selective manipulation of the Z, OBzl, and OSu groups in the presence of other functional moieties is key to unlocking its full potential in chemical biology.

Q & A

Q. What are the primary synthetic pathways for Z-Asp(OSu)-OBzl, and how can its purity be validated?

this compound is synthesized via carbodiimide-mediated coupling reactions, where the benzyl (Bzl) and succinimidyl (OSu) esters protect the carboxylic acid and α-amino groups, respectively. Key steps include:

  • Activation of the aspartic acid side chain using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) .
  • Purification via flash chromatography or recrystallization to remove unreacted reagents.
  • Validation using HPLC (≥95% purity threshold) and 1H/13C NMR to confirm esterification and absence of racemization .

Q. What are the typical applications of this compound in biochemical research?

This compound is primarily used as a protected aspartic acid derivative in solid-phase peptide synthesis (SPPS) . Its applications include:

  • Constructing peptide fragments for apoptosis studies (e.g., caspase substrate analogs) .
  • Investigating enzyme-substrate interactions in protease assays due to its hydrolyzable ester groups .

Q. How should researchers design experiments to assess this compound’s stability under varying pH conditions?

  • Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C/37°C.
  • Monitor degradation kinetics using LC-MS to identify hydrolysis products (e.g., free aspartic acid or benzyl alcohol).
  • Compare half-life (t1/2) across pH levels to determine optimal storage conditions .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound in cellular assays be resolved?

Contradictions often arise from:

  • Purity variability : Re-test batches via HPLC-MS to rule out impurities affecting cytotoxicity .
  • Assay conditions : Standardize cell lines, serum concentrations, and incubation times. For example, apoptosis assays in HeLa cells require ≤5% FBS to minimize protease interference .
  • Control experiments : Include a non-cleavable analog (e.g., Z-Asp-OBzl) to differentiate esterase-driven effects .

Q. What methodological strategies improve the coupling efficiency of this compound in SPPS?

Optimize:

  • Solvent systems : Use DMF/DCM (1:1) to enhance solubility of NHS-activated intermediates.
  • Coupling agents : Substitute DCC with N,N'-diisopropylcarbodiimide (DIC) to reduce byproduct formation.
  • Monitoring : Employ Kaiser tests or FT-IR to confirm complete coupling before deprotection .

Q. How can researchers distinguish between this compound’s intrinsic cytotoxicity and its intended bioactivity?

  • Dose-response profiling : Compare IC50 values against structurally similar, non-reactive analogs.
  • Mechanistic studies : Use siRNA knockdown of target enzymes (e.g., caspases) to isolate bioactivity pathways.
  • Metabolite analysis : Quantify benzyl alcohol release via GC-MS to correlate ester hydrolysis with cytotoxicity .

Q. What analytical techniques are recommended for characterizing this compound’s degradation products?

  • High-resolution mass spectrometry (HR-MS) : Identify molecular ions of hydrolyzed fragments (e.g., m/z for aspartic acid + Bzl).
  • 2D NMR (COSY, HSQC) : Resolve stereochemical changes or racemization during degradation .

Q. How can researchers ensure reproducibility in this compound-based studies?

  • Document synthesis protocols in detail (e.g., molar ratios, reaction times, purification gradients) .
  • Share raw analytical data (HPLC chromatograms, NMR spectra) in supplementary materials for peer validation .
  • Use commercial reference standards (e.g., Sigma-Aldrish) for cross-lab calibration .

Q. What computational tools aid in predicting this compound’s reactivity in peptide bond formation?

  • Molecular dynamics (MD) simulations : Model steric effects of the OSu/Bzl groups during coupling.
  • Density functional theory (DFT) : Calculate activation energies for NHS ester hydrolysis .

Q. How do impurities in this compound impact downstream applications, and how are they quantified?

  • Common impurities : Unreacted NHS, DCC-urea byproducts, or diastereomers.
  • Quantification : Use HPLC-UV/ELSD with a C18 column (0.1% TFA in water/acetonitrile gradient).
  • Mitigation : Implement orthogonal purification (e.g., ion-exchange after flash chromatography) .

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